N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide
Description
Properties
IUPAC Name |
N-(1-ethylindol-6-yl)-4-[(prop-2-enoylamino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-3-20(25)22-14-15-5-7-17(8-6-15)21(26)23-18-10-9-16-11-12-24(4-2)19(16)13-18/h3,5-13H,1,4,14H2,2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSDGOBAYCXBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)CNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
N-Ethylation: The indole nitrogen is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.
Amidation: The benzamide moiety is introduced by reacting the ethylated indole with 4-(bromomethyl)benzoic acid, followed by coupling with prop-2-enamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions on the indole ring.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism of action of N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide involves its interaction with specific molecular targets. The indole core can interact with enzymes and receptors, modulating their activity. The benzamide moiety may enhance binding affinity and specificity towards certain biological targets. Pathways involved could include inhibition of enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three benzamide derivatives from the literature, focusing on structural features, synthesis, and inferred applications.
Structural and Functional Group Analysis
*Calculated based on molecular formulas.
Key Observations:
- The propenamido group in the target compound distinguishes it from ’s N,O-bidentate ligand and ’s iminomethyl derivatives. This group may enhance electrophilicity or serve as a reactive handle in conjugation reactions .
- The 1-ethylindol-6-yl group shares similarities with the indole moiety in ’s Compound 12d, which is associated with biological activity (e.g., receptor binding) .
- Synthesis Routes: uses 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, highlighting classical amide coupling . Compound 12d () employs click chemistry (azide-alkyne cycloaddition), suggesting the target compound’s propenamido group could be introduced via similar modular approaches .
Q & A
Basic Question: What are the recommended synthetic routes for N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis of benzamide derivatives often involves multi-step coupling reactions. A validated approach includes:
- Step 1: Formation of the indole-ethylamine core via alkylation of indole with ethyl iodide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 2: Introduction of the propenamido group via amidation of 4-(aminomethyl)benzamide with acryloyl chloride in anhydrous DMF, followed by purification via column chromatography .
Optimization Tips: - Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate) and adjust reflux times (4–6 hours) based on substituent reactivity .
Basic Question: How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
Answer:
Key Techniques:
- NMR Spectroscopy:
- X-ray Crystallography:
Advanced Question: How can conflicting bioactivity data from in vitro assays be resolved, and what structural analogs provide insight into structure-activity relationships (SAR)?
Answer:
Case Study:
- Contradictory IC₅₀ Values: Discrepancies in kinase inhibition assays may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using control inhibitors (e.g., staurosporine) and validate via dose-response curves .
SAR Insights: - Analog Comparison:
- Procarbazine (4-[(2-methylhydrazinyl)methyl]-N-isopropylbenzamide): Demonstrates that methylhydrazine substituents enhance DNA alkylation activity but reduce selectivity .
- Tucidinostat (N-(2-amino-4-fluorophenyl)-4-propenamidobenzamide): Fluorine at the phenyl ring improves metabolic stability, suggesting similar modifications could enhance this compound’s pharmacokinetics .
Advanced Question: What computational strategies are effective for predicting target binding modes and optimizing interactions?
Answer:
Methodology:
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., HDAC or kinase targets). Prioritize poses with hydrogen bonds to backbone amides (e.g., indole NH to Asp/Glu residues) .
- MD Simulations:
Advanced Question: How can researchers address solubility challenges for in vivo studies, and what formulation strategies are recommended?
Answer:
Strategies:
- Co-solvents: Use DMSO:PBS (≤10% v/v) for initial solubility screening. For poor aqueous solubility (<50 µM), consider PEG-400 or cyclodextrin-based formulations .
- Prodrug Design: Introduce phosphate esters at the propenamido group to enhance solubility, which are cleaved in vivo by phosphatases .
Advanced Question: What are the best practices for validating off-target effects and ensuring assay specificity?
Answer:
Validation Workflow:
Panel Screening: Test against a panel of 50+ kinases/pharmacologically relevant targets (e.g., CEREP BioPrint®) .
CRISPR Knockout Models: Use HEK293 cells with CRISPR-mediated deletion of the target gene to confirm on-target effects .
SPR Analysis: Measure binding kinetics (kₐ, k𝒹) to rule out nonspecific interactions (e.g., BIAcore T200 system) .
Advanced Question: How can metabolic stability be improved without compromising target affinity?
Answer:
Approaches:
- Isotere Replacement: Replace metabolically labile groups (e.g., propenamido → trifluoromethylamide) to reduce CYP450-mediated oxidation .
- Deuterium Incorporation: Substitute hydrogen with deuterium at benzylic positions (C-H → C-D) to slow metabolism (e.g., C₂D₅ for ethyl group) .
Advanced Question: What crystallographic techniques resolve challenges in polymorph identification?
Answer:
Techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
